molecular formula C18H12N2 B3954983 12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline

12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline

Cat. No.: B3954983
M. Wt: 256.3 g/mol
InChI Key: CGZSXMZAMUYJRG-UHFFFAOYSA-N
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Description

12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline: is a complex organic compound that belongs to the class of heterocyclic compounds known as quinoxalines. These compounds are characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring. The specific structure of this compound includes additional fused rings, making it a polycyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline typically involves the condensation of acenaphthenequinone with o-phenylenediamine derivatives. This reaction is often carried out under sonication in water, which promotes the formation of the desired product . The reaction conditions may vary, but common methods include the use of catalysts such as acids or bases to facilitate the condensation reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: 12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as anticancer agents. These compounds can interact with DNA and proteins, leading to cytotoxic effects in cancer cells . Additionally, they have been studied for their antibacterial and antifungal properties.

Industry: The compound’s luminescent properties make it useful in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of 12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. These interactions can lead to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components . The compound’s ability to bind to the minor groove of DNA and form hydrogen bonds with proteins is crucial for its biological activity .

Properties

IUPAC Name

12b,12c-dihydroacenaphthyleno[1,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10,12,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZSXMZAMUYJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4C=CC=C5C4C(=CC=C5)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline
Reactant of Route 2
12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline
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12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline
Reactant of Route 4
12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline
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12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline
Reactant of Route 6
12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline

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